4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one
Description
4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is a structurally complex molecule featuring a pyrrolidin-2-one core substituted with a phenyl group at position 1 and a piperazine moiety at position 2. The piperazine ring is further functionalized with a furan-2-ylcarbonyl group, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-18-13-15(14-23(18)16-5-2-1-3-6-16)19(25)21-8-10-22(11-9-21)20(26)17-7-4-12-27-17/h1-7,12,15H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEDKWIFDFZQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the initial formation of the furan-2-ylcarbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with 1-phenylpyrrolidin-2-one under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Biological Activity
The compound 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is a novel organic molecule that incorporates a furan, piperazine, and pyrrolidinone structure. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 381.4 g/mol. Its structure can be represented as follows:
| Component | Structure |
|---|---|
| IUPAC Name | 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one |
| Molecular Formula | C21H23N3O4 |
| Molecular Weight | 381.4 g/mol |
The compound's unique furan ring contributes distinct electronic properties, which may influence its interaction with biological targets.
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific molecular targets such as enzymes or receptors due to its structural characteristics. The piperazine moiety may facilitate binding to biological targets, while the furan and pyrrolidinone rings could enhance the compound's overall activity.
Biological Activity Studies
Recent studies have indicated that compounds with similar structural features exhibit various biological activities, including:
- Antidepressant and Anxiolytic Effects : Compounds with piperazine and pyrrolidinone structures have shown potential in modulating serotonergic systems, which are critical in treating anxiety and depression .
- Antimicrobial Activity : Research suggests that derivatives of piperazine can possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment .
- Neuroprotective Effects : Some studies indicate that compounds with similar frameworks may protect neural cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Case Studies and Research Findings
A comparative analysis of similar compounds has been conducted to assess their biological activities:
| Compound | Activity | Reference |
|---|---|---|
| LQFM192 | Anxiolytic-like activity via serotonergic system | |
| 1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one | Potential neuroprotective effects |
These studies emphasize the importance of structural features in determining biological activity.
Comparison with Similar Compounds
Key Observations:
- Nitrophenyl (in ) and methylsulfonyl (in ) groups are strong electron-withdrawing substituents, which may alter solubility and metabolic stability compared to the furan-based moiety.
- The phenyl group at position 1 of the pyrrolidin-2-one core is conserved across several analogues, suggesting its role in maintaining structural rigidity or target binding .
Comparison with Furan-Containing Piperazine Derivatives
The furan-2-ylcarbonyl group is a critical structural element in the target compound. and highlight related molecules with this moiety:
- 4-(Furan-2-carbonyl)piperazin-1-ium 3,5-dinitrobenzoate () crystallizes in a monoclinic system, with the furan ring adopting a planar conformation.
- 1-(2-Furoyl)piperazine () has a simpler structure but shares the furan-piperazine motif. Its InChI identifier and CAS number (40172-95-0) confirm its relevance as a precursor or fragment in synthesizing more complex derivatives like the target compound .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one?
- Methodology : The synthesis involves multi-step organic reactions, typically starting with the formation of the piperazine core followed by sequential acylation. For example:
Piperazine functionalization : Introduce the furan-2-carbonyl group via a nucleophilic acyl substitution reaction using furan-2-carbonyl chloride.
Pyrrolidinone coupling : React the acylated piperazine with 1-phenylpyrrolidin-2-one using coupling agents like EDCI/HOBt in anhydrous DCM under nitrogen .
Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the product .
- Key Parameters : Control reaction temperature (0–5°C during acylation), solvent polarity, and stoichiometric ratios to minimize side products.
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?
- FT-IR : Confirm carbonyl groups (C=O stretches at ~1650–1750 cm⁻¹) and aromatic C-H vibrations (furan and phenyl rings) .
- NMR : Use ¹H/¹³C NMR to verify substituent positions on piperazine and pyrrolidinone rings. For example, the downfield shift of the piperazine carbonyl carbon (~165–170 ppm) distinguishes it from the pyrrolidinone carbonyl .
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of analogs?
- Experimental Design :
- Comparative assays : Test the compound and its analogs under identical conditions (e.g., cell lines, enzyme concentrations) to isolate structural effects. For example, replace the phenyl group with pyridinyl (electron-deficient) or indolyl (bulky) moieties to assess steric/electronic contributions .
- Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements across studies .
Q. What computational approaches predict the compound’s molecular targets and binding modes?
- Molecular Docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., Factor Xa or thrombin). The furan and carbonyl groups may form hydrogen bonds with catalytic serine residues .
- MD Simulations : Simulate binding stability (e.g., 100 ns trajectories) to assess conformational flexibility of the piperazine-pyrrolidinone linker .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the furan carbonyl) for activity against neurological targets .
Q. How can low solubility in pharmacological assays be addressed?
- Formulation Strategies :
- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., boronic acids) at the pyrrolidinone nitrogen to improve bioavailability .
- Structural Modifications : Replace the phenyl group with polar substituents (e.g., pyridinyl-N-oxide) to increase hydrophilicity .
Structure-Activity Relationship (SAR) Studies
Q. How do substituents on the piperazine ring influence bioactivity?
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups at the para position of the phenyl ring enhance binding to ATP-binding pockets (e.g., kinase inhibition IC₅₀ reduced by 40% with -NO₂ substitution) .
- Steric Effects : Bulky substituents (e.g., thienopyrimidine in ) improve selectivity but reduce solubility. Balance steric bulk with hydrophilic groups (e.g., -OH, -OMe) .
Crystallography and Conformational Analysis
Q. What methods determine the 3D structure and conformational stability?
- X-Ray Diffraction : Co-crystallize the compound with target proteins (e.g., Factor Xa) to resolve binding modes. For example, the furan carbonyl forms a key hydrogen bond with Gly219 in Factor Xa .
- Torsion Angle Analysis : Use Cambridge Structural Database (CSD) data to compare piperazine-pyrrolidinone dihedral angles with bioactive conformers .
Metabolic Stability and Degradation Pathways
Q. What strategies assess metabolic stability in preclinical studies?
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. The phenyl group may undergo CYP3A4-mediated hydroxylation, requiring stabilization via fluorination .
- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolite formation (e.g., piperazine N-dealkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
